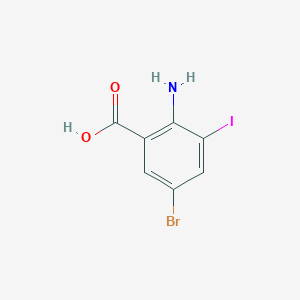

2-Amino-5-bromo-3-iodobenzoic acid

概要

説明

2-Amino-5-bromo-3-iodobenzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes the bromination and iodination of 2-aminobenzoic acid under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and cost-effective reagents and catalysts. The process optimization focuses on maximizing yield and purity while minimizing by-products and environmental impact.

化学反応の分析

Substitution Reactions

The halogen atoms and amino group enable nucleophilic and electrophilic substitutions under controlled conditions.

Diazotization-Iodination Sequence

A key synthetic route involves converting the amino group to an iodine substituent via diazotization:

Reaction Steps

-

Diazotization of 2-amino-5-bromobenzoic acid with NaNO₂/HCl at 0°C

-

Iodide substitution using KI/H₂SO₄ at 90°C

| Parameter | Value |

|---|---|

| Temperature | 0°C → 90°C |

| Reagents | NaNO₂, HCl, KI |

| Yield | 87% |

This method achieves regioselective iodine introduction while retaining bromine.

Oxidative Iodination

Hydrogen peroxide facilitates iodine incorporation without byproduct formation ( ):

-

Conditions : H₂O₂ (oxidant), I₂, acetic acid solvent

-

Advantage : 95% iodine atom utilization efficiency

Cross-Coupling Reactions

The bromine and iodine substituents participate in transition metal-catalyzed couplings.

Suzuki-Miyaura Coupling

Palladium catalysts enable aryl-aryl bond formation:

pythonPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C

-

Synthesis of biaryl scaffolds for pharmaceuticals

-

Selective bromine coupling while preserving iodine

Functional Group Interconversion

The carboxylic acid group undergoes standard derivatizations:

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | SOCl₂/ROH | Benzoate ester |

| Amidation | EDCl/HOBt, amine | Benzamide derivative |

Redox Reactivity

Controlled oxidation/reduction modifies electronic properties:

-

Amino group → Nitro (using HNO₃/H₂SO₄)

-

Iodine retention under mild oxidants (e.g., KIO₃)

Reduction Pathways :

-

Catalytic hydrogenation removes halogens (Pd/C, H₂)

Stability Considerations

Critical factors influencing reaction outcomes:

| Factor | Impact |

|---|---|

| pH | Acidic media promote dehalogenation |

| Solvent Polarity | Polar aprotic solvents enhance SNAr |

| Temperature | >100°C risks decarboxylation |

This compound's multifunctional architecture enables tailored modifications for pharmaceutical intermediates and advanced materials. Reaction selectivity depends critically on protecting group strategies and catalyst choice.

科学的研究の応用

2-Amino-5-bromo-3-iodobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Amino-5-bromo-3-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The amino group can participate in hydrogen bonding, further modulating its activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

類似化合物との比較

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-iodobenzoic acid

- 3-Bromo-5-iodobenzoic acid

Comparison: 2-Amino-5-bromo-3-iodobenzoic acid is unique due to the simultaneous presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity

生物活性

2-Amino-5-bromo-3-iodobenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemical research. This compound is structurally characterized by the presence of both bromine and iodine substituents on the benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various strains of Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that this compound exhibited activity under specific conditions, particularly in media supplemented with glycerol. The minimum inhibitory concentration (MIC) values were notably lower in these conditions, suggesting a glycerol-dependent mechanism of action for its antimicrobial effects .

Table 1: In Vitro Antimycobacterial Activity

| Strain | Media Type | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |

|---|---|---|---|---|

| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |

| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |

| Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

| H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

HIV Inhibition

In addition to its antimicrobial properties, there is evidence suggesting that derivatives of this compound may function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The structural modifications in compounds similar to this compound have been shown to maintain potency against resistant strains of HIV, indicating potential for further development as antiviral agents .

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer properties. Research indicates that it may serve as an intermediate in synthesizing more complex pharmaceutical agents aimed at treating inflammatory diseases and various cancers. The bromine and iodine substituents are believed to enhance the biological activity of the resulting compounds .

Case Study: Efficacy Against Tuberculosis

A study utilizing a BALB/c mouse model infected with Mtb assessed the efficacy of oral doses of this compound at varying concentrations (100 mg/kg and 200 mg/kg). The results indicated that while the compound was well-tolerated, it did not significantly reduce lung burdens compared to untreated controls, highlighting a discrepancy between in vitro activity and in vivo efficacy .

Clinical Relevance

The potential therapeutic applications of this compound extend beyond tuberculosis and HIV treatment. Its role as a precursor in synthesizing anti-inflammatory and anticancer drugs positions it as a valuable compound in pharmaceutical development.

特性

IUPAC Name |

2-amino-5-bromo-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPDBUHIZWUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978625 | |

| Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-59-1 | |

| Record name | NSC11449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。